molecular formula C10H8N2O2 B180230 6,6'-Dihydroxy-3,3'-bipyridine CAS No. 142929-10-0

6,6'-Dihydroxy-3,3'-bipyridine

Cat. No.: B180230
CAS No.: 142929-10-0
M. Wt: 188.18 g/mol
InChI Key: NPOJSRFZNPCHGN-UHFFFAOYSA-N
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Description

6,6’-Dihydroxy-3,3’-bipyridine is a chemical compound known for its unique structure and properties. It is a derivative of bipyridine, featuring hydroxyl groups at the 6 and 6’ positions. This compound is valuable in various scientific research fields due to its ability to form coordination polymers and metal-organic frameworks, which are essential in catalysis, sensing, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Dihydroxy-3,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, where tetrabutylammonium 2-pyridylborate salts react with chloropyridines in the presence of a palladium catalyst (PdCl₂(dcpp)) and N-methyl ethanolamine to increase yield . Another method involves the homocoupling of 4-bromo-2,6-dimethylpyridine using nickel bromide (NiBr₂(PPh₃)₂), tetraethylammonium iodide, and zinc powder .

Industrial Production Methods: Industrial production of 6,6’-Dihydroxy-3,3’-bipyridine often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The choice of catalysts and reaction conditions is crucial to minimize by-products and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 6,6’-Dihydroxy-3,3’-bipyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Halogenated or alkylated bipyridine derivatives.

Scientific Research Applications

6,6’-Dihydroxy-3,3’-bipyridine has diverse applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals for catalysis and material science.

    Biology: The compound is studied for its potential in biological systems, including enzyme inhibition and metal ion chelation.

    Medicine: Research explores its use in drug development, particularly in targeting metal ions in biological systems.

    Industry: It is utilized in the synthesis of coordination polymers and metal-organic frameworks, which have applications in catalysis, gas storage, and sensing.

Mechanism of Action

The mechanism of action of 6,6’-Dihydroxy-3,3’-bipyridine involves its ability to coordinate with metal ions. The hydroxyl groups at the 6 and 6’ positions enhance its binding affinity to metal centers, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating processes such as oxidation, reduction, and substitution . The molecular targets include transition metals like palladium, nickel, and copper, which are essential in catalytic cycles .

Comparison with Similar Compounds

    2,2’-Bipyridine: Lacks hydroxyl groups, making it less versatile in forming hydrogen bonds and coordination complexes.

    4,4’-Bipyridine: Substitution at different positions alters its electronic properties and coordination behavior.

    6,6’-Dimethyl-3,3’-bipyridine: The presence of methyl groups instead of hydroxyl groups changes its reactivity and steric properties.

Uniqueness: 6,6’-Dihydroxy-3,3’-bipyridine is unique due to the presence of hydroxyl groups, which enhance its ability to form hydrogen bonds and coordinate with metal ions. This makes it more versatile in catalysis and material science applications compared to its analogs .

Properties

IUPAC Name

5-(6-oxo-1H-pyridin-3-yl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-9-3-1-7(5-11-9)8-2-4-10(14)12-6-8/h1-6H,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOJSRFZNPCHGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1C2=CNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593224
Record name [3,3'-Bipyridine]-6,6'(1H,1'H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142929-10-0
Record name [3,3'-Bipyridine]-6,6'(1H,1'H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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